Ethyl 3-aminocyclohexanecarboxylate
Overview
Description
Ethyl 3-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 3-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound .
Another method involves the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate using enzymes such as Candida antarctica lipase B (CALB) in organic media .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-aminocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering
Mechanism of Action
The mechanism of action of ethyl 3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Ethyl 3-aminocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 3-nitrocyclohexanecarboxylate: A precursor in the synthesis of this compound.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural frameworks but different functional groups, leading to varied reactivity and applications.
Amino acid esters: Compounds with similar ester and amino functionalities, used in peptide synthesis and as intermediates in organic synthesis.
This compound stands out due to its unique combination of an amino group and an ester group on a cyclohexane ring, offering distinct reactivity and versatility in chemical transformations.
Properties
IUPAC Name |
ethyl 3-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZPPHHDRBGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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